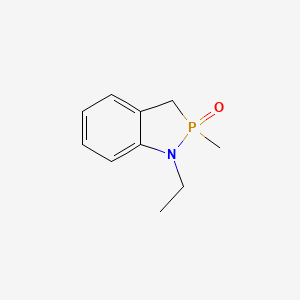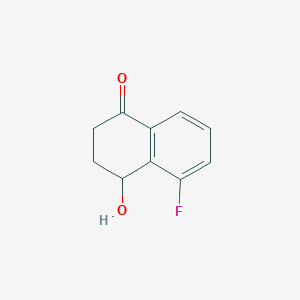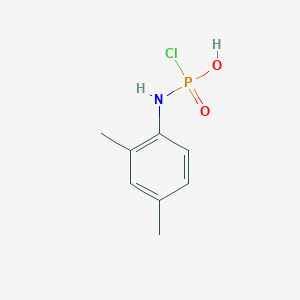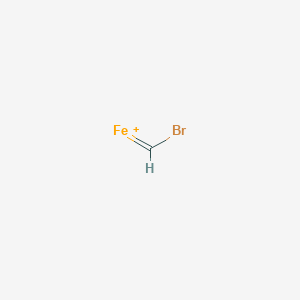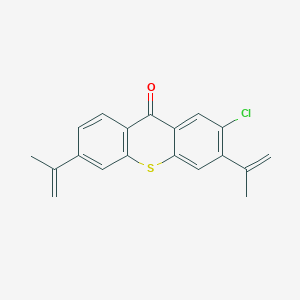
2-Chloro-3,6-di(prop-1-en-2-yl)-9H-thioxanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3,6-di(prop-1-en-2-yl)-9H-thioxanthen-9-one is a synthetic organic compound belonging to the thioxanthene family. Thioxanthenes are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents. This compound’s unique structure, featuring a thioxanthene core with chloro and prop-1-en-2-yl substituents, suggests potential utility in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,6-di(prop-1-en-2-yl)-9H-thioxanthen-9-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Thioxanthene Core: This can be achieved through the cyclization of appropriate diaryl sulfides.
Introduction of Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Alkylation: The prop-1-en-2-yl groups can be introduced via Friedel-Crafts alkylation using prop-1-en-2-yl halides in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction could lead to the formation of dihydro derivatives.
Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used but could include a variety of functionalized thioxanthenes.
Aplicaciones Científicas De Investigación
2-Chloro-3,6-di(prop-1-en-2-yl)-9H-thioxanthen-9-one could have several scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the interactions of thioxanthene derivatives with biological targets.
Medicine: Exploration of its pharmacological properties, particularly in the context of antipsychotic or anticancer activity.
Industry: Use as a precursor in the manufacture of dyes, pigments, or other industrial chemicals.
Mecanismo De Acción
The mechanism of action for compounds like 2-Chloro-3,6-di(prop-1-en-2-yl)-9H-thioxanthen-9-one would involve interactions with specific molecular targets. For example, if it exhibits antipsychotic activity, it might act as a dopamine receptor antagonist. The exact pathways and molecular targets would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-9H-thioxanthen-9-one: Lacks the prop-1-en-2-yl groups.
3,6-Di(prop-1-en-2-yl)-9H-thioxanthen-9-one: Lacks the chloro group.
Thioxanthene: The parent compound without any substituents.
Uniqueness
2-Chloro-3,6-di(prop-1-en-2-yl)-9H-thioxanthen-9-one’s unique combination of chloro and prop-1-en-2-yl substituents may confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
90781-41-2 |
|---|---|
Fórmula molecular |
C19H15ClOS |
Peso molecular |
326.8 g/mol |
Nombre IUPAC |
2-chloro-3,6-bis(prop-1-en-2-yl)thioxanthen-9-one |
InChI |
InChI=1S/C19H15ClOS/c1-10(2)12-5-6-13-17(7-12)22-18-9-14(11(3)4)16(20)8-15(18)19(13)21/h5-9H,1,3H2,2,4H3 |
Clave InChI |
KOKZSJUSVJSYEK-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1=CC2=C(C=C1)C(=O)C3=CC(=C(C=C3S2)C(=C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


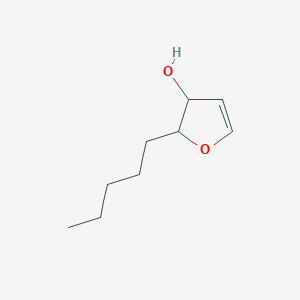
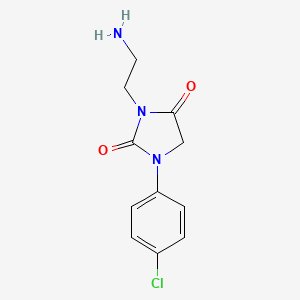
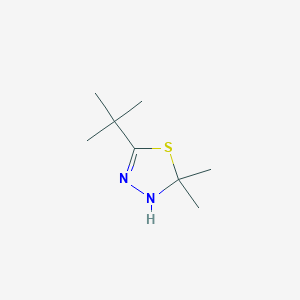
![{[5-(Methanesulfinyl)pentyl]oxy}benzene](/img/structure/B14368023.png)
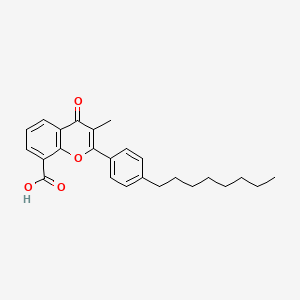
![Copper(1+) bicyclo[2.2.1]heptan-1-ide](/img/structure/B14368028.png)
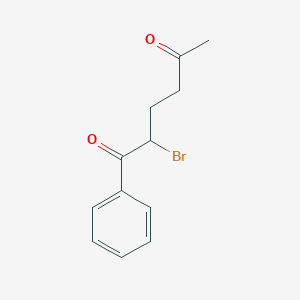
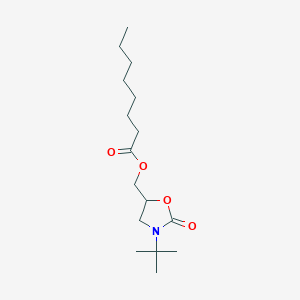
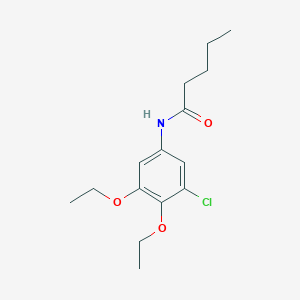
![4-[(1-Carboxyethyl)amino]butanoic acid](/img/structure/B14368055.png)
